Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(acetyloxy)propyl ester
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Overview
Description
Acetaldophosphamide is a novel stable aldophosphamide analogue and a novel stable aldophosphamide analogue.
Scientific Research Applications
1. Role in Biological Activities of Cyclophosphamide
N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a derivative of cyclophosphamide, has been identified as playing a significant role in the drug's biological activities. It exhibits potent alkylating properties and demonstrates both in vivo and in vitro antitumor activity (Colvin, Padgett, & Fenselau, 1973).
2. Synthesis and Hydrolytic Reactivity in Cancer Research
Research on the synthesis and base-catalyzed hydrolytic reactivity of O-aryl phosphorodiamidates, including N,N-Bis(2-chloroethyl)phosphorodiamidic acid, has been conducted. These compounds are studied as potential prodrugs in cancer treatment, with investigations focusing on their hydrolysis kinetics and anticancer efficacy (Chiu, Tsui, & Zon, 1979).
3. Application in Labelled Compound Synthesis
In research involving isotopic labeling, this compound has been synthesized with isotopic enrichment for use in scientific studies, particularly in understanding the metabolism of cyclophosphamide and its derivatives (Ludeman et al., 1993).
4. Use in Bronsted Acid Catalysis
Phosphorodiamidic acid has been developed as an efficient Bronsted acid catalyst in the Mannich reaction, demonstrating its potential as a structural motif in enantioselective catalysis (Terada, Sorimachi, & Uraguchi, 2006).
5. Covalent DNA-Protein Cross-Linking
This compound, as a metabolite of cyclophosphamide, is capable of forming covalent DNA-protein cross-links in human cells. Such cross-linking is significant in understanding the drug's mechanism of action in cancer therapy (Arnold Scott Groehler IV et al., 2016).
properties
CAS RN |
113341-60-9 |
---|---|
Product Name |
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(acetyloxy)propyl ester |
Molecular Formula |
C11H21Cl2N2O6P |
Molecular Weight |
379.17 g/mol |
IUPAC Name |
[1-acetyloxy-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropyl] acetate |
InChI |
InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(14,18)15(6-4-12)7-5-13/h11H,3-8H2,1-2H3,(H2,14,18) |
InChI Key |
QSXPVYOILSESJY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
Canonical SMILES |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
acetaldophosphamide aldophosphamide acetal diacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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